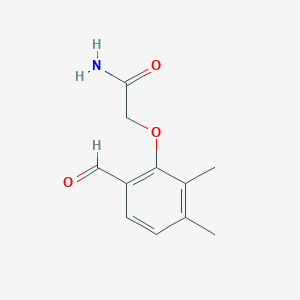

2-(6-Formyl-2,3-dimethylphenoxy)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(6-formyl-2,3-dimethylphenoxy)acetamide |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-9(5-13)11(8(7)2)15-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14) |

InChI Key |

YJIFPDYYHPKOLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)OCC(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-(6-Formyl-2,3-dimethylphenoxy)acetamide

The construction of the target molecule necessitates the careful orchestration of several key bond-forming reactions. The primary starting materials for most logical synthetic routes would be 2,3-dimethylphenol (B72121).

A cornerstone of the synthesis is the formation of the phenoxy ether bond. The Williamson ether synthesis is a widely employed and reliable method for this transformation. learncbse.inlibretexts.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

In a plausible synthetic route, 2,3-dimethylphenol can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding 2,3-dimethylphenoxide. This phenoxide then acts as a nucleophile, displacing a halogen from an appropriate electrophile like 2-chloroacetamide (B119443).

A general procedure for a similar synthesis of phenoxyacetic acid involves reacting a phenol (B47542) with monochloroacetic acid in the presence of a base. chemicalbook.comjocpr.com Adapting this for the direct synthesis of the target amide would involve using 2-chloroacetamide instead of monochloroacetic acid.

Table 1: Key Reagents for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent |

| 2,3-Dimethylphenol | 2-Chloroacetamide | Sodium Hydroxide | Water, Ethanol |

| 2,3-Dimethylphenol | 2-Bromoacetamide | Potassium Carbonate | Acetone, DMF |

This table presents potential combinations of reagents for the Williamson ether synthesis to form the phenoxy ether linkage.

Alternatively, one could first synthesize 2-(2,3-dimethylphenoxy)acetic acid and then convert it to the amide. The synthesis of 2,6-dimethylphenoxyacetic acid has been described, and a similar approach could be applied to the 2,3-dimethyl isomer. google.comgoogle.com

The formation of the acetamide (B32628) linkage is another critical step. If the synthesis proceeds through the intermediate 2-(6-formyl-2,3-dimethylphenoxy)acetic acid, this carboxylic acid needs to be converted into a primary amide.

Direct amidation of a carboxylic acid with ammonia (B1221849) is possible but often requires harsh conditions and can be slow. libretexts.org A more common and efficient approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with ammonia to form the amide. libretexts.org

Modern amide bond formation often utilizes coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters can facilitate the direct coupling of a carboxylic acid with an amine under milder conditions. acs.org For the synthesis of a primary amide, ammonia would be the amine source.

Table 2: Methods for Acetamide Formation from a Carboxylic Acid

| Method | Reagents | Key Features |

| Acyl Chloride Route | Thionyl chloride (SOCl₂), followed by Ammonia (NH₃) | High reactivity, often high yielding. |

| Acid Anhydride Route | Acetic anhydride, followed by Ammonia (NH₃) | Milder than acyl chloride route. |

| Coupling Reagent | DCC, HOBt, followed by Ammonia (NH₃) | Mild conditions, high yields. |

| Boron-mediated | B(OCH₂CF₃)₃, Ammonia (NH₃) | Catalytic or stoichiometric, often requires specific workup. acs.org |

This table summarizes common methods for the conversion of a carboxylic acid to a primary amide.

The introduction of the formyl group onto the aromatic ring is a key transformation. The position of formylation is directed by the existing substituents on the benzene (B151609) ring. In the case of 2,3-dimethylphenol or a derivative thereof, the hydroxyl (or ether) group is a strong activating, ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. This would likely direct formylation to the C6 position, which is ortho to the hydroxyl/ether group and unhindered.

Several classic named reactions are suitable for the formylation of phenols:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide to generate dichlorocarbene, which then reacts with the phenoxide to introduce a formyl group, primarily at the ortho position. wikipedia.orgnumberanalytics.combyjus.comlscollege.ac.in This method is effective for phenols but is conducted under harsh basic conditions.

Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically yielding ortho-hydroxybenzaldehydes. wikipedia.orgecu.eduresearchgate.netuni.edu While generally less efficient, modifications to the Duff reaction, such as the use of copper catalysts, have been shown to improve yields and ortho-selectivity. researchgate.net

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, an electrophilic iminium salt. organic-chemistry.orgcambridge.orgijpcbs.comchemistrysteps.comwikipedia.org This method is generally used for electron-rich aromatic and heterocyclic compounds and can be effective for formylating phenoxy derivatives. cambridge.orgwikipedia.org

The choice of formylation method would depend on the specific substrate (the phenol itself or the phenoxyacetamide) and the desired reaction conditions. Formylating the 2,3-dimethylphenol early in the synthesis is a common strategy, as the free hydroxyl group strongly directs the ortho-formylation.

The structure of this compound is achiral. However, the development of chiral derivatives is a significant area of synthetic chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.chyoutube.com

For related chiral derivatives, several strategies could be employed:

Chiral Pool Synthesis: This approach would start with a chiral starting material that already contains one or more of the desired stereocenters.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch For instance, a chiral amine could be used to form a chiral imine from the formyl group, which could then undergo a diastereoselective reaction. The auxiliary would then be removed.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. nih.gov For example, a chiral reducing agent could be used for the stereoselective reduction of the formyl group to a chiral alcohol.

Derivatization and Scaffold Modification

The functional groups present in this compound, particularly the formyl group, offer numerous opportunities for derivatization and modification of the molecular scaffold.

The aldehyde functional group is highly versatile and can be transformed into a wide array of other functional groups.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This would yield 2-(6-carboxy-2,3-dimethylphenoxy)acetamide.

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would result in the formation of 2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide.

Condensation Reactions: Aldehydes readily undergo condensation reactions with a variety of nucleophiles. A prominent example is the reaction with primary amines to form imines (Schiff bases). researchgate.netrsc.orglibretexts.org These reactions are often catalyzed by acid and can be reversible. The reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. These condensation reactions are valuable for creating more complex molecular architectures.

Table 3: Common Transformations of the Formyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂O, heat | Carboxylic Acid |

| Reduction | NaBH₄, Methanol | Primary Alcohol |

| Condensation (Imine formation) | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Condensation (Oxime formation) | Hydroxylamine (NH₂OH) | Oxime (C=N-OH) |

| Condensation (Hydrazone formation) | Hydrazine (NH₂-NH₂) | Hydrazone (C=N-NH₂) |

This table outlines some of the common chemical transformations that the formyl group can undergo.

Advanced Spectroscopic and Chromatographic Characterization in Research

Methodologies for Structural Elucidation

The definitive identification of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide would rely on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. Both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aldehydic proton (CHO), aromatic protons, the methylene (B1212753) protons of the acetamide (B32628) group (OCH₂), and the methyl groups on the phenyl ring. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms, including the carbonyl carbons of the formyl and acetamide groups, the aromatic carbons, the methylene carbon, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl Proton (-CHO) | 9.5 - 10.5 | 185 - 195 |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | 110 - 160 |

| Methylene Protons (-OCH₂-) | 4.5 - 5.0 | 60 - 70 |

| Amide Protons (-NH₂) | 5.0 - 8.0 (broad) | - |

| Methyl Protons (Ar-CH₃) | 2.0 - 2.5 | 15 - 25 |

| Acetamide Carbonyl (-C=O) | - | 165 - 175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the loss of specific fragments, such as the acetamide group or the formyl group.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)

| Analysis | Expected Result |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Exact Mass | 207.0895 |

| Molecular Weight | 207.23 |

| Primary Fragmentation Pathways | Loss of •NH₂, •COCH₂NH₂, •CHO |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule. The presence of sharp absorption bands corresponding to the vibrational frequencies of specific bonds would confirm the key structural components.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Aldehyde C=O | Stretch | 1690 - 1740 |

| Amide C=O | Stretch | 1630 - 1695 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether C-O | Stretch | 1000 - 1300 |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC would be the primary technique for determining the purity of non-volatile samples of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance. Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Gas Chromatography (GC) Applications for Volatile Derivatives

Standard gas chromatography is generally suitable for volatile and thermally stable compounds. Given the presence of the polar acetamide group, direct GC analysis of this compound might be challenging due to potential thermal degradation or poor peak shape. However, GC could be applicable for the analysis of more volatile starting materials or byproducts from its synthesis. Alternatively, derivatization of the amide group to a less polar and more volatile functional group could enable its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Impurity Profiling and Structural Characterization of Related Compounds

The comprehensive analysis of pharmaceutical substances and their associated impurities necessitates the use of highly sensitive and specific analytical methodologies. arastirmax.comajprd.com Hyphenated techniques, which couple the separation power of chromatography with the detection prowess of mass spectrometry, are indispensable tools in modern analytical laboratories. arastirmax.comrsc.org Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a premier method for the impurity profiling of complex pharmaceutical ingredients like this compound. nih.govnih.gov

The process of impurity profiling involves the detection, identification, and quantification of any unwanted chemical substances that may be present in a drug substance. arastirmax.comajprd.com These impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the active substance over time (degradation products), or interaction with packaging materials. jclmm.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of such impurities. ajprd.com

For a compound like this compound, potential process-related impurities can be predicted based on its synthesis route. A plausible synthesis involves the reaction of 2,3-dimethylphenol (B72121) with a haloacetamide, followed by formylation of the aromatic ring. This process could lead to several potential impurities. For instance, unreacted starting materials such as 2,3-dimethylphenol could be present. nih.govnist.gov Additionally, by-products from side reactions, such as the formation of isomers or over-formylated products, are a possibility.

LC-MS/MS is particularly well-suited for identifying and characterizing these trace-level impurities. nih.gov The technique first separates the components of a mixture using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are determined. In a tandem mass spectrometer (MS/MS), specific ions of interest can be selected and fragmented, providing valuable structural information. nih.gov

Detailed Research Findings

While specific research exclusively detailing the impurity profiling of this compound is not extensively available in public literature, a scientifically-grounded approach can be constructed based on the known behavior of structurally similar molecules in LC-MS/MS analysis. The fragmentation patterns of the parent molecule and its potential impurities can be predicted based on the functional groups present: a formyl group, a dimethylphenoxy group, and an acetamide moiety.

The mass spectrum of the parent compound, this compound, would exhibit a molecular ion peak corresponding to its molecular weight. Under tandem mass spectrometry conditions, characteristic fragmentation would occur. For example, cleavage of the ether bond or the amide bond would be expected, leading to specific fragment ions. The formyl group can also influence fragmentation, potentially through the loss of a neutral carbon monoxide molecule. libretexts.org

The following interactive data table outlines potential impurities that could be associated with the synthesis of this compound, along with their likely mass-to-charge ratios and key fragmentation patterns that would be observed in an LC-MS/MS analysis. The structural elucidation of these impurities would be confirmed by comparing their fragmentation patterns with that of the parent compound and by analyzing high-resolution mass spectrometry data to determine their elemental composition.

Interactive Data Table of Potential Impurities and Their Mass Spectrometric Characteristics

| Impurity Name | Chemical Structure | Expected [M+H]+ (m/z) | Plausible Key Fragments (m/z) and Rationale |

| 2,3-Dimethylphenol |  | 123.08 | 107 (loss of CH3), 95 (loss of CO) |

| 2-Chloro-N-(2,3-dimethylphenyl)acetamide |  | 198.08 | 122 (cleavage of amide bond), 77 (chloroacetyl fragment) |

| 2-(2,3-Dimethylphenoxy)acetamide |  | 194.12 | 122 (2,3-dimethylphenoxide ion), 72 (acetamide fragment) |

| 2-(4,5-Dimethyl-2-formylphenoxy)acetamide |  | 208.09 | 150 (formyl-dimethylphenoxide ion), 58 (acetamide fragment) |

| 2-(6-Carboxy-2,3-dimethylphenoxy)acetamide |  | 224.08 | 206 (loss of H2O), 178 (loss of CO2) |

The structural characterization of these potential impurities is a critical step in the quality control of this compound. nih.gov By employing advanced hyphenated techniques like LC-MS/MS, researchers can ensure the purity and safety of the compound, meeting the stringent requirements of regulatory agencies. arastirmax.comajprd.com The ability to detect and identify impurities at very low levels is crucial, as even trace amounts of certain impurities can have significant biological effects. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-(6-Formyl-2,3-dimethylphenoxy)acetamide, these methods can predict its three-dimensional structure, stability, and the rotational freedom of its constituent parts.

Geometry optimization is the first step, where computational methods find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. stackexchange.com Techniques like Density Functional Theory (DFT), with functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are commonly employed for this purpose. orientjchem.orgnih.gov For a molecule like this compound, the calculations, often performed with software like Gaussian, would determine key geometrical parameters. youtube.comyoutube.com

Conformational analysis is particularly important due to the rotatable bonds in the molecule: the C-O-C ether linkage and the C-C bond of the acetamide (B32628) side chain. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. researchgate.net This reveals the most stable conformers (energy minima) and the energy barriers to rotation between them. researchgate.net Such studies provide insight into the molecule's flexibility, which is crucial for its interaction with biological targets.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(aryl)-O(ether) | 1.375 | |

| O(ether)-C(methylene) | 1.431 | |

| C(methylene)-C(carbonyl) | 1.518 | |

| C(carbonyl)=O(carbonyl) | 1.225 | |

| C(carbonyl)-N | 1.359 | |

| C(aryl)-C(formyl) | 1.485 | |

| C(formyl)=O(formyl) | 1.217 | |

| **Bond Angles (°) ** | ||

| C(aryl)-O-C(methylene) | 118.5 | |

| O(ether)-C(methylene)-C(carbonyl) | 108.9 | |

| C(methylene)-C(carbonyl)-N | 116.7 | |

| O(carbonyl)=C(carbonyl)-N | 122.3 | |

| Dihedral Angles (°) | ||

| C(aryl)-C(aryl)-O-C(methylene) | 125.4 | |

| C(aryl)-O-C(methylene)-C(carbonyl) | -175.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Molecular Docking and Dynamics Simulations for Potential Ligand-Target Interactions (Mechanistic Studies)

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods predict how a molecule (a ligand) might bind to a biological macromolecule, such as a protein or enzyme, and the stability of that interaction over time. nih.govresearchgate.net

The process begins with identifying a potential protein target. Given that some phenoxyacetamide derivatives are known to inhibit enzymes like DOT1L, a histone methyltransferase, one could hypothetically explore the interaction of this compound with similar enzymes. nih.gov Molecular docking software would then be used to predict the most likely binding pose of the compound within the active site of the target protein. The docking process generates a score, typically in kcal/mol, that estimates the binding affinity. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the dynamic behavior and stability of the predicted ligand-protein complex. springernature.com An MD simulation tracks the movements of all atoms in the system over a period of time (nanoseconds to microseconds), providing a detailed view of the interactions. researchgate.net Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the structural stability of the complex. frontiersin.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. frontiersin.org

Binding Free Energy: More rigorous calculations (e.g., MM/PBSA or MM/GBSA) can be performed on the MD trajectory to provide a more accurate estimate of the binding affinity. nih.gov

Table 2: Hypothetical Molecular Docking and MD Simulation Results for this compound with a Target Protein

| Parameter | Method | Result | Interpretation |

| Docking Score | AutoDock Vina | -8.2 kcal/mol | Favorable binding affinity predicted. |

| Key Interactions | Docking Analysis | Hydrogen bonds with Ser12, Tyr45; Pi-Pi stacking with Phe88 | Specific residues likely involved in binding. |

| Complex RMSD | 100 ns MD Simulation | 1.8 ± 0.3 Å | The complex remains stable throughout the simulation. |

| Ligand RMSD | 100 ns MD Simulation | 0.9 ± 0.2 Å | The ligand is stably bound in the active site. |

| Binding Free Energy | MM/PBSA | -45.7 ± 5.1 kcal/mol | Strong predicted binding affinity. |

Note: This data is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyacetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of a group of compounds and their biological activities. researchgate.netresearchgate.net For a class of compounds like phenoxyacetamide derivatives, a QSAR model could be developed to predict their activity, for instance, as monoamine oxidase (MAO) inhibitors or antibacterial agents. researchgate.netmdpi.com

The process involves compiling a dataset of phenoxyacetamide derivatives with experimentally measured biological activities (e.g., IC₅₀ values). researchgate.net For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. jocpr.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates the descriptors with the activity. sciepub.com

Molecular descriptors quantify different aspects of a molecule's structure and properties. They can be broadly categorized as constitutional, topological, geometric, physicochemical, and quantum-chemical. researchgate.net For phenoxyacetamide derivatives, relevant descriptors might include:

Quantum-Chemical Descriptors: These are derived from quantum calculations and relate to electronic structure and reactivity. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.netsciepub.com A lower HOMO-LUMO gap often suggests higher reactivity. nih.gov

Electronic Descriptors: These describe the distribution of charge in the molecule, such as the dipole moment and polarizability. researchgate.net

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as Molecular Weight (MW), molecular volume, and connectivity indices. researchgate.net

Physicochemical Descriptors: A key descriptor is the partition coefficient (logP), which measures the lipophilicity of the molecule and is crucial for its ability to cross cell membranes. sciepub.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Phenoxyacetamide Derivatives

| Descriptor Class | Descriptor Name | Symbol | Significance |

| Quantum-Chemical | Energy of HOMO | E-HOMO | Relates to electron-donating ability. |

| Quantum-Chemical | Energy of LUMO | E-LUMO | Relates to electron-accepting ability. |

| Steric | Molecular Weight | MW | Relates to bulk and size. |

| Physicochemical | Log P (Octanol-Water) | logP | Measures lipophilicity and membrane permeability. |

| Electronic | Dipole Moment | µ | Measures overall polarity. |

| Topological | Wiener Index | W | Describes molecular branching. |

The ultimate goal of QSAR is to create a predictive model that can be used to design new, more potent compounds before they are synthesized. nih.gov A successful QSAR model, validated through statistical tests like cross-validation (yielding a q² value) and external validation, provides an equation linking structure to activity. researchgate.netnih.gov

For example, a hypothetical QSAR model for the MAO-A inhibitory activity of phenoxyacetamides might look like:

pIC₅₀ = 0.75 * logP - 0.21 * E-LUMO + 0.05 * MW - 2.14

This equation suggests that higher lipophilicity (logP) and molecular weight (MW) are beneficial for activity, while a higher LUMO energy (less electron-accepting character) is also favorable. Medicinal chemists can use these insights to rationally design new derivatives. For instance, they might add bulky, lipophilic groups to the phenoxy ring to increase MW and logP, with the model predicting an enhanced biological activity. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netjocpr.com

Table 4: Hypothetical QSAR Model Prediction for a Set of Phenoxyacetamide Derivatives

| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| Derivative 1 | 7.10 | 7.05 | 0.05 |

| Derivative 2 | 6.85 | 6.92 | -0.07 |

| Derivative 3 | 6.50 | 6.45 | 0.05 |

| Derivative 4 | 7.35 | 7.41 | -0.06 |

| Model Statistics | r² = 0.91 | q² = 0.85 |

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. r² (correlation coefficient) and q² (cross-validated r²) are measures of the model's predictive power. Data is for illustrative purposes.

Due to a lack of available scientific data for the chemical compound "this compound" in the public domain, an article detailing its specific in vitro mechanistic studies, molecular targets, and cellular responses cannot be generated at this time. Extensive searches for research findings related to this particular compound did not yield information regarding its receptor binding, enzyme inhibition, effects on cellular signaling cascades, gene expression modulation, or protein-protein interactions.

The scientific community has not published studies on "this compound" that would allow for a comprehensive and accurate discussion of the topics requested in the outline. Therefore, to maintain scientific accuracy and adhere to the strict content requirements, the generation of the article is not possible.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the data required to fulfill this request.

In Vitro Mechanistic Studies of Biological Activities

Mechanistic Analysis of Cellular Responses

Cellular Uptake and Intracellular Metabolism within In Vitro Systems

Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanisms of cellular uptake and the intracellular metabolic pathways of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide within in vitro systems. Comprehensive studies elucidating how this compound permeates cell membranes—whether through passive diffusion, active transport, or other mechanisms—have not been reported. Consequently, information regarding its metabolic fate within the cell, including potential enzymatic degradation or biotransformation into active or inactive metabolites, remains uncharacterized.

Structure-Activity Relationship (SAR) Insights from In Vitro Data

Detailed structure-activity relationship (SAR) studies for this compound are not present in the available scientific research. Such studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. The absence of this data means that the key structural features responsible for any potential biological effects have not been systematically investigated or defined.

Identification of Pharmacophore Features

A pharmacophore model for this compound has not been established. The development of a pharmacophore model requires a set of biologically active molecules and knowledge of their interactions with a specific biological target. As there is no available in vitro activity data for this compound, the essential steric and electronic features that might govern its biological interactions remain unidentified.

Impact of Substituent Variations on In Vitro Activity

As of the current date, dedicated research on the in vitro biological profile of this compound is not available in the public domain. Therefore, data tables and detailed research findings for the specified sections cannot be provided.

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block

The reactivity of the formyl and acetamide (B32628) groups, coupled with the substituted phenoxy core, allows for a wide range of chemical transformations, making this compound a key starting material for diverse molecular designs.

The aldehyde functionality of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide serves as a crucial entry point for constructing intricate molecular frameworks. Aldehydes are well-known for their participation in a variety of carbon-carbon bond-forming reactions. For instance, it can readily undergo reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions to introduce new carbon substituents.

Furthermore, the formyl group can be a precursor for other functional groups. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol, significantly expanding its synthetic utility. The presence of the acetamide group also offers a site for further chemical modification, although it is generally less reactive than the aldehyde. The synthesis of related formyl-phenoxy-acetamide compounds often involves the reaction of a substituted phenol (B47542) with an N-substituted 2-bromoacetamide. ptfarm.pl

A general method for the preparation of phenolaldehydes involves the formylation of phenols. orgsyn.org This highlights a potential synthetic route to this compound from the corresponding 2,3-dimethylphenol (B72121). The reactivity of the formyl group is central to its role as a building block. For instance, it can undergo condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form α,β-unsaturated systems, which are themselves versatile intermediates. researchgate.net

Table 1: Potential Reactions of the Formyl Group in this compound

| Reaction Type | Reagents | Product Type |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Aldol Condensation | Enolate or enol | β-Hydroxy aldehyde/ketone |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Alcohol |

The trifunctional nature of this compound allows for the stepwise and selective modification of its different components, enabling the construction of complex molecular architectures with tailored properties. The phenoxyacetamide scaffold is a common motif in medicinal chemistry and has been explored for the development of various therapeutic agents. nih.govnih.gov

The aldehyde can act as a point of attachment for other molecular fragments, leading to the creation of larger, more elaborate structures. For example, it can be used to synthesize Schiff bases by reaction with primary amines, which are important ligands in coordination chemistry and can exhibit interesting photophysical properties. The ability to introduce diverse substituents through the formyl group allows for the fine-tuning of the steric and electronic properties of the final molecule.

Potential for Functional Materials and Conjugates

The unique combination of functional groups in this compound makes it an attractive candidate for the development of advanced materials and chemical probes.

Incorporation into Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into larger, ordered structures. The acetamide group in this compound is an excellent hydrogen bond donor and acceptor, making it capable of forming predictable self-assembly patterns. Phenolic compounds, in general, are known to be excellent building blocks for functional materials due to their ability to participate in hydrogen bonding and metal chelation. nih.gov

The aromatic ring of the phenoxy group can participate in π-π stacking interactions, further stabilizing supramolecular assemblies. By modifying the molecule through the formyl group, it is possible to introduce additional functionalities that can direct the self-assembly process or impart specific properties to the resulting material.

Derivatives for Advanced Chemical Probes

The reactivity of the formyl group makes it an ideal handle for the attachment of reporter groups, such as fluorophores or affinity tags. This allows for the creation of derivatives of this compound that can be used as chemical probes to study biological systems. For instance, the aldehyde can be reacted with a fluorescently labeled hydrazine (B178648) or amine to create a probe that can be visualized by fluorescence microscopy.

Phenoxyacetamide derivatives have been investigated as inhibitors of various enzymes, suggesting that molecules based on this scaffold could be developed as probes for specific biological targets. nih.govnih.gov The ability to synthesize a library of derivatives by varying the substituents introduced via the formyl group would be a powerful tool for structure-activity relationship studies and the optimization of probe performance.

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms in Environmental Compartments (In Vitro and Lab Scale)

Biodegradation is a primary mechanism for the dissipation of organic compounds in the environment. For 2-(6-Formyl-2,3-dimethylphenoxy)acetamide, its formation and subsequent degradation are intrinsically linked to the microbial breakdown of its parent fungicides, metalaxyl and mefenoxam (also known as metalaxyl-M).

The formation of this compound is a step in the multi-stage microbial degradation of metalaxyl. In soil environments, metalaxyl is known to be degraded by microorganisms, with reported half-lives ranging from 10 to 40 days. The degradation process involves several key transformation pathways, including the cleavage of the ether bond and the oxidation of the methyl group on the phenyl ring.

While specific rate kinetics for the degradation of this compound are not extensively documented in isolation, its transient nature as an intermediate metabolite suggests that it is further transformed by soil microorganisms. The rate of its degradation would be dependent on the same environmental factors that influence the degradation of its parent compound, such as soil type, temperature, moisture, and microbial population density.

Table 1: Aerobic Soil Metabolism of Metalaxyl

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t½) | 2-6 weeks | |

| Major Metabolite | N-(2-methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alanine (CGA 62826) |

The degradation pathway of metalaxyl in soil leading to the formation of other metabolites has been well-studied. The primary metabolite is often identified as N-(2-methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alanine (also known as CGA 62826). Further degradation of this metabolite can lead to N-(2,6-dimethylphenyl)alanine (CGA-67868). Other identified metabolites in the degradation cascade include 2,6-dimethyl-aniline and N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester.

Table 2: Key Environmental Metabolites of Metalaxyl

| Metabolite Name | Chemical Formula | Common Designation |

|---|---|---|

| N-(2-methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alanine | C15H21NO4 | CGA 62826 |

| N-(2-carboxyacetyl)-N-(2,6-dimethylphenyl)-DL-alanine | C14H17NO5 | CGA 108906 |

| N-(2,6-dimethylphenyl)alanine | C11H15NO2 | CGA 67868 |

| 2,6-dimethyl-aniline | C8H11N | - |

Photodegradation Processes and Products

Information specifically on the photodegradation of this compound is limited. However, studies on the parent compound, metalaxyl, can provide some insight. The potential for photodegradation of its metabolites exists, particularly in aqueous environments or on soil surfaces where they may be exposed to sunlight. The formyl group in this compound could be susceptible to photochemical reactions, potentially leading to oxidation to a carboxylic acid or other transformations. Further research is required to elucidate the specific photodegradation pathways and products of this particular metabolite.

Chemical Hydrolysis and Other Abiotic Transformations

The acetamide (B32628) functional group in this compound can be susceptible to chemical hydrolysis, particularly under acidic or alkaline conditions. This process would lead to the formation of 2-(6-Formyl-2,3-dimethylphenoxy)acetic acid and ammonia (B1221849). The rate of hydrolysis would be dependent on pH and temperature. The ether linkage is generally more stable to hydrolysis under typical environmental conditions. Other abiotic transformations are possible but are likely to be less significant than microbial degradation.

Table 3: Potential Hydrolysis Products of this compound

| Product Name | Chemical Formula |

|---|---|

| 2-(6-Formyl-2,3-dimethylphenoxy)acetic acid | C11H12O4 |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Methodologies for Derivatives

Future synthetic research will likely focus on creating libraries of derivatives based on the 2-(6-Formyl-2,3-dimethylphenoxy)acetamide core. The formyl (-CHO) group is a particularly reactive handle for chemical modification.

Key Future Synthetic Approaches:

Condensation Reactions: The formyl group is highly reactive and can be used to synthesize a variety of derivatives. For instance, it can be reacted with hydrazine (B178648) derivatives to form hydrazones or with activated nitriles and acetophenone (B1666503) to create chalcone (B49325) derivatives. researchgate.netekb.eg One study successfully synthesized a series of rhodanine (B49660) and 2,4-thiazolidinedione (B21345) derivatives by reacting them with 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide. ijpsr.com

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a hydroxyl group, providing access to entirely new classes of derivatives with different physicochemical properties and potential biological targets.

Advanced Coupling Chemistries: Modern synthetic methods like C-H activation, flow chemistry, and multicomponent reactions could be employed to create more complex and diverse derivatives efficiently. These methods can help in attaching various heterocyclic or functional moieties to the phenoxyacetamide core. nih.gov

Scaffold Modification: The acetamide (B32628) group itself can be modified. For example, it can be acylated to alter its pharmacological properties or used as a precursor for creating more complex heterocyclic systems fused to the phenoxy ring. evitachem.com

A study on a related compound, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, demonstrated its utility as a reactive precursor for generating a diverse range of acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. researchgate.net This highlights the synthetic potential inherent in the formylphenoxyacetamide scaffold.

Advanced Computational Approaches for Structure-Function Elucidation and Prediction

Computational chemistry is an indispensable tool in modern drug discovery and can guide the rational design of new derivatives of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be developed for a series of newly synthesized derivatives to correlate their structural features with biological activity. For example, a QSAR model for phenoxyacetamide analogues as Monoamine Oxidase (MAO) inhibitors revealed that higher molecular weight and the presence of electrophilic groups were important for activity. researchgate.net Such models could predict the activity of new virtual derivatives of this compound before their synthesis.

Molecular Docking: Docking simulations can predict the binding modes and affinities of the compound and its derivatives within the active sites of various biological targets. This has been successfully applied to identify phenoxyacetamide derivatives as inhibitors of enzymes like DOT1L (a histone methyltransferase) and the SARS-CoV-2 main protease. nih.govnih.gov A study on a similar compound, 2-(2-formylphenoxy)acetamide, used molecular docking to evaluate its potential antiviral activity against a SARS-CoV-2 protein. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the role of specific residues. This approach was used to confirm the stability of phenoxyacetamide-derived hits against the DOT1L enzyme. nih.gov

| Computational Method | Application for this compound Derivatives | Potential Outcome | Reference |

|---|---|---|---|

| QSAR | Correlate structural features (e.g., substituent effects) with biological activity (e.g., IC50 values). | Predictive models for designing more potent inhibitors; identification of key structural requirements for activity. | researchgate.net |

| Molecular Docking | Screen virtual libraries of derivatives against known biological targets (e.g., kinases, proteases, methyltransferases). | Identification of promising lead compounds; prediction of binding modes and key interactions. | nih.govnih.govresearchgate.netmdpi.com |

| Molecular Dynamics | Simulate the stability of the compound-protein complex over time. | Validation of docking results; understanding the dynamic nature of the binding interaction. | nih.gov |

Exploration of New In Vitro Biological Targets and Mechanisms

The phenoxyacetamide scaffold has been linked to a wide array of biological activities, suggesting that this compound and its future derivatives could be screened against a variety of targets. nih.gov

Anticancer Activity: Phenoxyacetamide derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov Mechanisms include the inhibition of enzymes like PARP-1 and targeting tumor hypoxia. nih.govmdpi.com Future research could involve screening against a panel of cancer cell lines, including those for liver, breast, and leukemia, and investigating mechanisms like apoptosis induction and cell cycle arrest. ijpsr.commdpi.com

Enzyme Inhibition: This class of compounds has been identified as inhibitors of several enzymes. Examples include monoamine oxidases (MAO-A and MAO-B), histone methyltransferase DOT1L, and the BCR-ABL1 kinase. researchgate.netnih.govmdpi.com The specific substitution pattern of this compound may confer selectivity for novel enzyme targets.

Antimicrobial and Antiviral Activity: Derivatives have been tested for anti-mycobacterial activity against M. tuberculosis. nih.gov In silico studies and some experimental work have also pointed towards potential antiviral applications, for instance, as inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net

Anti-inflammatory Activity: Some phenoxyacetamide derivatives have demonstrated anti-inflammatory and analgesic effects, suggesting that future derivatives could be explored as agonists for pro-resolution receptors like the formyl peptide receptors (FPRs). nih.govnih.gov

| Potential Biological Target Class | Specific Examples from Phenoxyacetamide Research | Potential Application | Reference |

|---|---|---|---|

| Anticancer | PARP-1, Matrix metalloproteases, BCR-ABL1, Hypoxia-inducible factor-1α (HIF-1α) | Leukemia, Liver Cancer, Breast Cancer | nih.govmdpi.commdpi.com |

| Enzyme Inhibition | Monoamine Oxidase (MAO), DOT1L, α-glucosidase | Neurological Disorders, Leukemia, Diabetes | nih.govresearchgate.netnih.gov |

| Antimicrobial | Mycobacterium tuberculosis | Tuberculosis | nih.gov |

| Anti-inflammatory | Formyl Peptide Receptors (FPRs) | Inflammatory Disorders | nih.govnih.gov |

| Antiviral | SARS-CoV-2 Main Protease | COVID-19 | nih.govresearchgate.net |

Design of Next-Generation Derivatives for Specific Research Applications

Building on the findings from synthetic, computational, and biological studies, the next logical step is the rational design of second-generation derivatives with enhanced properties.

Improving Potency and Selectivity: Minor structural modifications can significantly impact biological activity. For example, studies have shown that the presence of halogen or nitro groups on the phenoxy ring can enhance anti-inflammatory activity. nih.gov Similarly, designing derivatives that form specific hydrogen bonds or hydrophobic interactions within a target's active site can improve potency and selectivity. mdpi.com

Pesticidal Agents: Given that some phenoxyacetamide derivatives have shown insecticidal activity, future design could focus on creating novel agrochemicals. One study found that derivatives of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide exhibited excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. researchgate.net Another study reported insecticidal activity of thioacetamide (B46855) derivatives against the cowpea aphid. researchgate.net

Probe Compounds: Derivatives could be designed as chemical probes to study biological pathways. This might involve attaching fluorescent tags or biotin (B1667282) labels to the core structure to visualize its interaction with cellular components.

Methodological Advancements in Environmental Fate Assessment

If any derivatives of this compound show promise as agrochemicals or are produced on a large scale, assessing their environmental fate becomes crucial. nih.gov

Predictive Modeling: Future research can utilize advanced computational tools and machine learning models to predict the environmental fate of new derivatives. nih.gov These models estimate properties like biodegradability, persistence, and mobility in soil and water systems based on chemical structure. epa.govnih.gov

Degradation Pathway Analysis: Laboratory and field studies can be designed to identify the major degradation pathways (e.g., aerobic soil metabolism, photodegradation) and the resulting breakdown products (degradates). epa.govepa.gov

Ecotoxicity of Degradates: It is important to assess the toxicity of not just the parent compound but also its major environmental degradates, as these can sometimes be as or more toxic than the original molecule. epa.gov This involves testing against a range of non-target organisms, including aquatic invertebrates, fish, and beneficial insects. epa.gov Advanced methods include using models like the Soil and Water Assessment Tool (SWAT) to simulate herbicide transport and concentration in watersheds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.